2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline

PDE10A inhibition structure-activity relationship quinoline-pyrazole series

2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline (PF8; CAS 871507-11-8; DB08386; CHEMBL560377) is a sub-nanomolar phosphodiesterase 10A (PDE10A) inhibitor belonging to the phenylpyrazole class. It was identified as the key lead compound (compound in the structure-based drug design campaign that ultimately yielded the clinical candidate PF-2545920 (Mardepodect).

Molecular Formula C24H18N4O
Molecular Weight 378.4 g/mol
Cat. No. B1664852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline
SynonymsPF8;  AMG-0074;  AMG0074;  AMG 0074
Molecular FormulaC24H18N4O
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4)C5=CC=NC=C5
InChIInChI=1S/C24H18N4O/c1-2-4-23-18(3-1)5-8-20(27-23)16-29-21-9-6-19(7-10-21)24-22(15-26-28-24)17-11-13-25-14-12-17/h1-15H,16H2,(H,26,28)
InChIKeyVRWJZGHUCOFGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline (PF8): A High-Affinity PDE10A Inhibitor for Neurological Research and Chemical Biology Procurement


2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline (PF8; CAS 871507-11-8; DB08386; CHEMBL560377) is a sub-nanomolar phosphodiesterase 10A (PDE10A) inhibitor belonging to the phenylpyrazole class. It was identified as the key lead compound (compound 3) in the structure-based drug design campaign that ultimately yielded the clinical candidate PF-2545920 (Mardepodect) [1]. The compound exhibits a PDE10A IC50 of 0.42 nM with >1000-fold selectivity over other PDE isoforms, and its co-crystal structure with the PDE10A catalytic domain (PDB 3HQZ) provided critical insights into the unique 'selectivity pocket' binding mode that underpins its differentiated pharmacological profile [1][2].

PDE10A inhibition studies with reported isoform selectivity context
Co-crystal structure (3HQZ) supports selectivity pocket binding mode investigation
N-desmethyl precursor for 11C PET tracer radiosynthesis chemistry

Why PDE10A Inhibitor Selection Cannot Be Generalized: Structural Determinants Differentiating 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline from Its Analogs


Within the quinoline-pyrazole PDE10A inhibitor class, even minor structural modifications produce profound differences in potency, selectivity, CYP inhibition liability, brain penetration, and synthetic utility. The presence or absence of a single methyl group on the pyrazole nitrogen (PF8 vs. PF-2545920) alters the hydrogen bond donor count, P-glycoprotein efflux ratio, and brain/plasma distribution [1]. Similarly, the switch from a pyridin-4-ylmethyl substituent (compound 2/PF6) to a pyridin-4-yl directly attached to the pyrazole (PF8) changes PDE10A IC50 by ~27-fold and eliminates a strong CYP3A4 inhibition liability (IC50 shifts from 450 nM to >10 µM) [1]. These steep structure-activity relationships mean that in-class compounds are not interchangeable for research applications requiring specific potency windows, off-target profiles, or downstream chemical derivatization capability.

Close analogs with N-methyl substitution (e.g., PF-2545920) remove the pyrazole NH hydrogen bond donor, which may shift brain penetration and target engagement profile.

Pyridin-4-ylmethyl analogs (e.g., compound 2) may exhibit a different PDE10A potency window and introduce CYP3A4 inhibition liability, limiting direct substitution in sensitive assays.

Head-to-Head Quantitative Differentiation of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline Against Closest PDE10A Inhibitor Analogs


PDE10A Potency Differential: PF8 (0.42 nM) vs. Compound 2/PF6 (11.5 nM) — A 27-Fold Gain from Pyridin-4-ylmethyl to Pyridin-4-yl Substitution

PF8 (compound 3) demonstrates a 27.4-fold improvement in PDE10A inhibitory potency compared to its direct predecessor compound 2 (PF6), achieved by replacing the pyridin-4-ylmethyl group with a pyridin-4-yl group directly attached to the pyrazole ring [1][2]. This structural change allows deeper penetration into an additional binding pocket behind the conserved glutamine and enables a hydrogen bond to a structural water molecule (2.6 Å), explaining the potency gain [1].

PDE10A Potency
Head-to-head
PF8 IC50 0.42 nM vs Compound 2: 11.5 nM (27-fold difference)
Reported potency differential; supports tool compound selection for assay development
SPA assay, pH 7.5, [3H]cAMP
PDE10A inhibition structure-activity relationship quinoline-pyrazole series

CYP3A4 Drug-Drug Interaction Liability: PF8 (>10 µM) vs. Compound 2/PF6 (450 nM) — Over 22-Fold Reduction in CYP Inhibition Risk

PF8 exhibits dramatically reduced CYP3A4 inhibition (IC50 > 10 µM) compared to compound 2 (IC50 = 450 nM), representing a >22-fold improvement [1]. The direct attachment of pyridine to the pyrazole in PF8 introduces steric crowding around the pyridyl nitrogen and extends conjugation, which deactivates the pyridine's metal-coordinating capacity responsible for CYP3A4 inhibition [1].

CYP3A4 Liability
Head-to-head
PF8 IC50 >10,000 nM vs Compound 2: 450 nM (>22-fold reduction)
Reported CYP3A4 inhibition profile; supports compound selection for combination studies
Recombinant human CYP3A4
CYP3A4 inhibition drug-drug interaction hepatic metabolism

Brain Penetration Differential: PF8 (Brain/Plasma = 0.21) vs. PF-2545920 (Improved Brain Penetration via N-Methylation) — The Hydrogen Bond Donor Trade-off

PF8 contains a hydrogen bond donor on the pyrazole NH (HBD count = 1), which contributes to a modest brain/plasma ratio of 0.21 in mice [1]. This property necessitated high free plasma concentrations (15 nM) to achieve target engagement in vivo (free plasma/IC50 ratio = 36). N-methylation to produce PF-2545920 eliminated this hydrogen bond donor, reduced the P-glycoprotein efflux ratio from 2.3 to 1.0, and improved brain penetration [1].

Brain Penetration
Head-to-head
PF8: Brain/Plasma 0.21, PgP efflux 2.3
N-methyl analog: PgP efflux 1.0, improved brain penetration
Reported hydrogen bond donor relevance for brain penetration; supports mechanistic investigation
Mouse; in vitro P-glycoprotein overexpressing cell line
brain penetration blood-brain barrier CNS drug design

Unique Synthetic Utility: PF8 as the Essential Desmethyl Precursor for [11C]MP-10 PET Tracer Radiosynthesis

PF8 is the only compound in this chemical series that serves as the N-desmethyl precursor for the radiosynthesis of [11C]MP-10, a PDE10A-specific positron emission tomography (PET) tracer [1]. Alkylation of PF8 with [11C]CH3I produces [11C]MP-10 (IC50 = 0.18 nM) in ~45% radiochemical yield with >92% radiochemical purity and >370 GBq/µmol specific activity [1]. This radiotracer demonstrated highest brain accumulation in PDE10A-enriched striatum with a 30-minute striatum-to-cerebellum ratio of 6.55 in Sprague-Dawley rats and selective striatal uptake in non-human primate microPET studies [1].

PET Precursor Utility
Head-to-head
Enables [11C]MP-10 synthesis: ~45% yield, >92% purity, >370 GBq/µmol
Reported as N-desmethyl precursor; structural requirement for 11C-methylation
[11C]CH3I, DMF, NaH; in vivo rat and NHP evaluation
PET tracer radiosynthesis carbon-11 labeling

Selectivity Pocket Binding Mode: Crystallographically Validated Differentiation from Classical PDE Inhibitor Binding

The 1.70 Å co-crystal structure of PF8 bound to the PDE10A catalytic domain (PDB 3HQZ) revealed a non-classical binding mode distinct from PDE5 and PDE4 inhibitors [1][2]. Unlike sildenafil and other classical PDE inhibitors, PF8 does not form a hydrogen bond with the conserved glutamine (Gln-726). Instead, it maintains the hydrogen bond to Tyr-693, occupies the PDE10A-unique selectivity pocket, and extends deeper into a sub-pocket behind the conserved glutamine, forming a water-mediated hydrogen bond via its pyridyl nitrogen [1].

Binding Mode
Class-level
PDB 3HQZ, 1.70 Å; non-classical binding; H-bond to Tyr-693; water-mediated H-bond 2.6 Å
Reported selectivity pocket engagement; supports structure-based design of PDE10A inhibitors
No interaction with conserved Gln-726; distinct from classical PDE inhibitors
X-ray crystallography selectivity pocket binding mode

In Vivo Target Engagement: Striatal cGMP Elevation of 350% at 10 mg/kg Demonstrates Functional PDE10A Inhibition in the CNS

PF8 demonstrated functional target engagement in vivo, elevating striatal cGMP levels by 350% at a subcutaneous dose of 10 mg/kg in mice, and was active in the conditioned avoidance response (CAR) assay with an ED50 of 5 mg/kg (SC) [1]. This in vivo activity was achieved despite modest brain penetration, driven by the compound's high intrinsic potency (IC50 = 0.42 nM)

In Vivo Target Engagement
Reported
350% striatal cGMP elevation at 10 mg/kg SC; CAR ED50 5 mg/kg
Reported in vivo pharmacodynamic reference; supports PDE10A target engagement benchmarking
CF-1 mice; free plasma/IC50 ratio 36
in vivo pharmacology cGMP elevation striatum

Validated Application Scenarios for 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline Based on Quantitative Differentiation Evidence


PET Tracer Precursor for PDE10A Neuroimaging in Schizophrenia and Huntington's Disease Research

PF8 is the essential N-desmethyl precursor for the radiosynthesis of [11C]MP-10, enabling PDE10A positron emission tomography (PET) imaging [1]. The radiosynthesis proceeds via direct [11C]methylation of PF8 with [11C]CH3I, achieving ~45% radiochemical yield with >92% radiochemical purity and >370 GBq/µmol specific activity [1]. The resulting [11C]MP-10 tracer shows selective striatal uptake (striatum:cerebellum ratio = 6.55 at 30 min in rats) and has been validated in non-human primate microPET studies [1]. This application is uniquely enabled by PF8; neither PF-2545920 nor compound 2 can serve as this precursor.

Structure-Based Drug Design Reference Compound for PDE10A Selectivity Pocket Optimization

The high-resolution co-crystal structure of PF8 with PDE10A (PDB 3HQZ, 1.70 Å) provides a validated structural template for rational design of PDE10A inhibitors that engage the unique selectivity pocket [1][2]. The structure reveals the critical water-mediated hydrogen bond (2.6 Å) between the pyridyl nitrogen and the PDE10A backbone, and confirms the non-classical binding mode that avoids interaction with the conserved glutamine [1]. Unlike PF-2545920, PF8 retains the pyrazole NH hydrogen bond donor, making it the preferred structural biology tool for investigating hydrogen bond contributions to binding affinity (calculated hydrogen bond energy data available in the primary publication) [1].

CYP3A4 Liability Benchmarking in Lead Optimization Cascades

PF8 establishes the upper boundary for acceptable CYP3A4 inhibition within this chemical series (IC50 > 10 µM), representing a >22-fold improvement over compound 2 (IC50 = 450 nM) [1]. This data point makes PF8 a critical reference compound for medicinal chemistry teams optimizing drug-drug interaction profiles of PDE10A inhibitors. The structural basis for the reduced CYP liability (steric shielding and electronic deactivation of the pyridyl nitrogen through conjugation to the pyrazole) provides a transferable design principle applicable to related chemotypes [1].

In Vivo Pharmacodynamic Benchmarking of PDE10A Target Engagement in CNS

PF8 provides a characterized pharmacodynamic reference point, elevating striatal cGMP by 350% at 10 mg/kg SC with an ED50 of 5 mg/kg in the conditioned avoidance response assay [1]. The compound's documented pharmacokinetic/pharmacodynamic relationship (brain/plasma = 0.21; free plasma/IC50 ratio = 36 required for efficacy) serves as a quantitative benchmark for evaluating next-generation PDE10A inhibitors with improved brain penetration. Researchers can directly compare their optimized compounds against PF8's in vivo parameters to quantify the magnitude of CNS exposure improvement [1].

Application
Selection Property
Validation Focus
PDE10A PET neuroimaging in CNS disease models
N-desmethyl precursor for 11C-methylation
Radiochemical yield and purity endpoints
Structure-based PDE10A inhibitor design
High-resolution co-crystal structure (PDB 3HQZ)
Selectivity pocket binding mode confirmation
CYP3A4 inhibition profiling in lead optimization
Low CYP3A4 inhibition liability context
Cross-compound CYP inhibition comparison
In vivo PDE10A pharmacodynamic benchmarking
Striatal cGMP elevation response
Pharmacodynamic and behavioral endpoint correlation
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